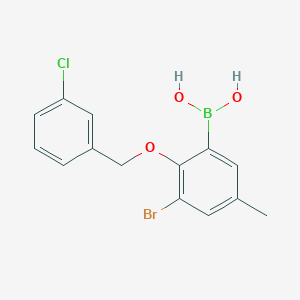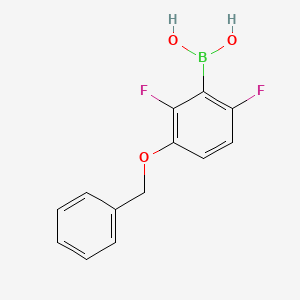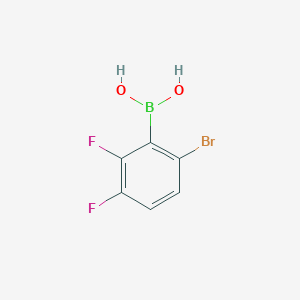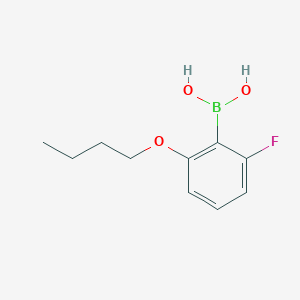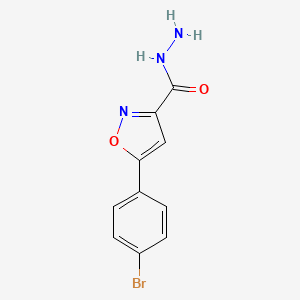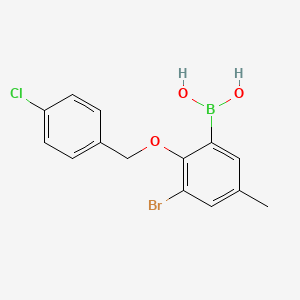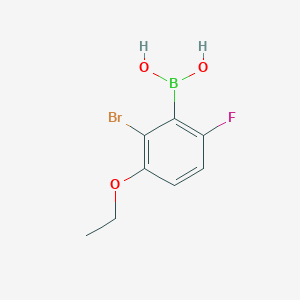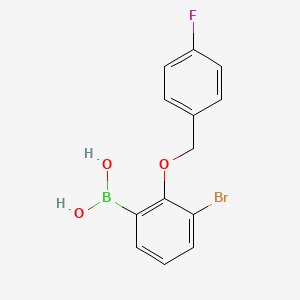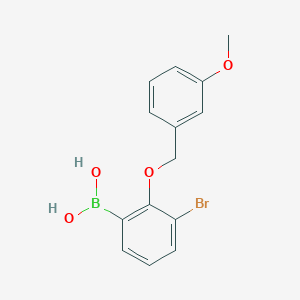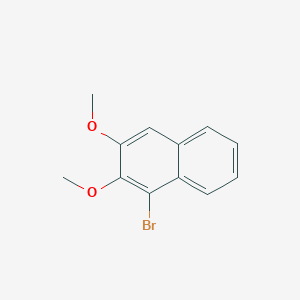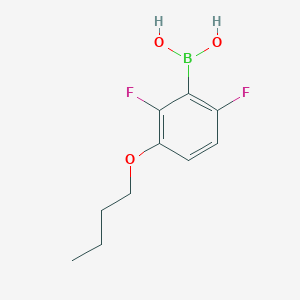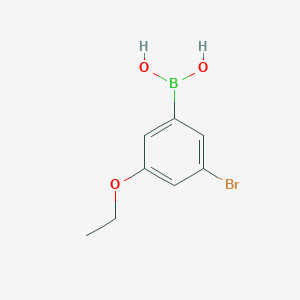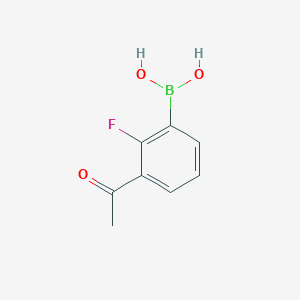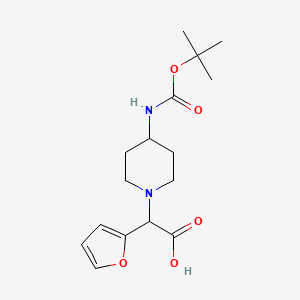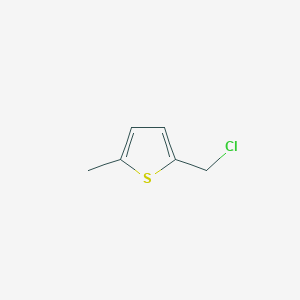
2-(Chloromethyl)-5-methylthiophene
Übersicht
Beschreibung
2-(Chloromethyl)-5-methylthiophene is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its utility in synthetic chemistry stems from the presence of both chloromethyl and methyl groups on the thiophene ring, which can undergo further chemical transformations .
Synthesis Analysis
The synthesis of 2-(Chloromethyl)-5-methylthiophene has been reported through the reaction of 2-methylthiophene with sulfuryl chloride, providing a straightforward and cost-effective method. This process yields the product with a high efficiency of 73.96% . Other related compounds, such as 2,5-dimethylthiophene, have been chloromethylated using formaldehyde and hydrochloric acid or chloromethyl methyl ether, although the specific chloromethylated product of 2,5-dimethylthiophene was not detected in these studies .
Molecular Structure Analysis
The molecular structure of 2-methylthiophene, a related compound, has been determined using gas electron diffraction and microwave spectroscopic data. The structural parameters obtained provide insight into the bond lengths and angles within the thiophene ring, which are crucial for understanding the reactivity and properties of substituted thiophenes like 2-(Chloromethyl)-5-methylthiophene .
Chemical Reactions Analysis
2,5-Dimethylthiophene, a compound similar to 2-(Chloromethyl)-5-methylthiophene, has been shown to undergo various reactions, including chloromethylation and further reactions with aluminum chloride to form different substituted thiophenes . These studies highlight the reactivity of the methylthiophene moiety and its potential to participate in diverse chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the crystal structure of a related compound, 2-(chloromethyl)-5-(phthalimidomethyl)thiophene, has been studied, providing evidence against intramolecular S⋯N attraction in similar five-membered heterocycles . This information is valuable for predicting the behavior of 2-(Chloromethyl)-5-methylthiophene in various environments and its interactions with other molecules.
Wissenschaftliche Forschungsanwendungen
-
2-(Chloromethyl)pyridine hydrochloride
- Application: This compound was used as a reagent in base catalyzed alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in DMF . It was also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of these applications were not provided in the source .
-
2-Chloro-5-(chloromethyl)pyridine
- Application: This compound is used for the synthesis of various pharmaceutical compounds. It can also be used for the synthesis of new neonicotinoid compounds .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of these applications were not provided in the source .
-
Epichlorohydrin (2-(Chloromethyl)oxirane)
- Application: Epichlorohydrin is a highly reactive electrophilic compound and is used in the production of glycerol, plastics, epoxy glues and resins, epoxy diluents and elastomers .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of these applications were not provided in the source .
-
Chloromethylation of Aromatic Compounds
- Application: Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals .
- Method: The chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid is catalyzed by ZnI2 in CH2Cl2 under mild conditions .
- Results: The outcomes of these applications were not provided in the source .
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and safe handling practices of the compound.
Zukünftige Richtungen
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the future.
For a specific compound like “2-(Chloromethyl)-5-methylthiophene”, these analyses would require specialized knowledge and resources, including access to the compound and laboratory equipment. The information would typically be found in scientific literature, safety data sheets, and chemical databases. If you have access to a specific article or database that you’d like information from, feel free to provide it and I’ll do my best to help interpret the information.
Eigenschaften
IUPAC Name |
2-(chloromethyl)-5-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClS/c1-5-2-3-6(4-7)8-5/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRMSGQTJBVIHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586202 | |
| Record name | 2-(Chloromethyl)-5-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-methylthiophene | |
CAS RN |
34776-73-3 | |
| Record name | 2-(Chloromethyl)-5-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



